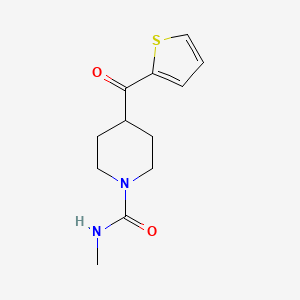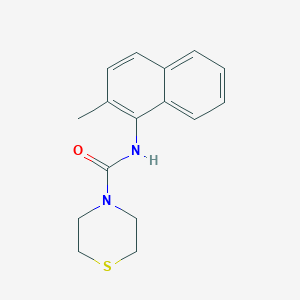![molecular formula C11H16BrNO B7630377 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol, also known as BMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of beta-adrenergic receptor agonists and has been shown to have a variety of effects on the body, including increased heart rate and blood pressure. In
Mecanismo De Acción
2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol acts as a beta-adrenergic receptor agonist, binding to the beta-adrenergic receptors on the surface of cells and activating a signaling cascade that leads to increased intracellular levels of cyclic AMP (cAMP). This, in turn, leads to a variety of downstream effects, including increased heart rate and contractility, relaxation of smooth muscle, and increased glycogenolysis and lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol are mediated through its activation of beta-adrenergic receptors. These effects include increased heart rate and blood pressure, relaxation of smooth muscle, and increased glycogenolysis and lipolysis. 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol has also been shown to have anti-inflammatory effects, possibly through its activation of the beta-2 adrenergic receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol in lab experiments is its potent beta-agonist activity, which allows for the study of beta-adrenergic receptor function in a variety of physiological processes. However, one limitation of using 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol is its potential for off-target effects, particularly at high concentrations. This can complicate the interpretation of experimental results and requires careful control of experimental conditions.
Direcciones Futuras
There are many potential future directions for research on 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol, including further studies of its mechanism of action and effects on different physiological systems. Additionally, 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol could be used as a tool for studying the role of beta-adrenergic receptors in disease states, such as heart failure and asthma. Finally, the synthesis of 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol analogs with different properties could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylbenzylamine with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol as a white solid with a melting point of 98-100°C. Other methods for synthesizing 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol have also been reported in the literature, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol has been used in a variety of scientific research applications, including studies of beta-adrenergic receptor function and the effects of beta-agonists on the cardiovascular system. In particular, 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol has been shown to have potent beta-agonist activity, with a higher affinity for the beta-2 adrenergic receptor than for the beta-1 adrenergic receptor. This makes 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol a useful tool for studying the role of beta-adrenergic receptors in various physiological processes.
Propiedades
IUPAC Name |
2-[(4-bromo-2-methylphenyl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8-5-11(12)4-3-10(8)6-13-9(2)7-14/h3-5,9,13-14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZILGWIWCPCQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CNC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)

![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)


![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)




![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)